

What are the physical and chemical properties of Cycloechinulin?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cycloechinulin

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An In-depth Technical Guide to the Physical and Chemical Properties of **Cycloechinulin**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloechinulin, a diketopiperazine fungal metabolite, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. The document is structured to present quantitative data in accessible formats, detail experimental methodologies, and visualize key structural information to support further research and development efforts.

Chemical Identity and Structure

Cycloechinulin is a natural product first isolated from *Aspergillus ochraceus*. Its chemical structure is characterized by a complex heterocyclic system.

Table 1: Chemical Identifiers of **Cycloechinulin**

Identifier	Value
CAS Number	143086-29-7[1]
Molecular Formula	C ₂₀ H ₂₁ N ₃ O ₃ [1]
Molecular Weight	351.4 g/mol [1]
Formal Name	(3S)-2,3,8,9-tetrahydro-11-methoxy-3,8,8-trimethyl-pyrazino[1',2':1,2]azocino[5,4-b]indole-1,4-dione[1]

Physicochemical Properties

A summary of the known physical and chemical properties of **Cycloechinulin** is presented below. These properties are crucial for its handling, formulation, and analysis.

Physical Properties

Table 2: Physical Properties of **Cycloechinulin**

Property	Value
Physical State	Solid[1]
Melting Point	Not reported in the searched literature.
Optical Rotation	Not reported in the searched literature.
Solubility	Soluble in DMF, DMSO, Ethanol, and Methanol.

Chemical Properties

Cycloechinulin's structure contains several functional groups that dictate its chemical reactivity and potential for interactions with biological targets. Further research is needed to fully characterize its chemical reactivity profile.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of **Cycloechinulin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: ^1H NMR Spectral Data of **Cycloechinulin** (in CDCl_3)

Chemical Shift (δ , ppm)
Data not fully available in a structured format in the searched literature.

Table 4: ^{13}C NMR Spectral Data of **Cycloechinulin** (in CDCl_3)

Chemical Shift (δ , ppm)
Data not fully available in a structured format in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores within the molecule.

Table 5: UV-Vis Absorption Data of **Cycloechinulin**

Solvent	λ_{max} (nm)
Not reported in the searched literature.	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Cycloechinulin** are not explicitly available in the searched literature. However, standard methodologies for these measurements are described below.

Melting Point Determination

The melting point of a solid compound is determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Optical Rotation Measurement

Specific rotation is measured using a polarimeter. A solution of the compound with a known concentration is placed in a sample tube of a specific length. Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation is calculated using the formula:

$$[\alpha] = \alpha / (l \times c)$$

where:

- $[\alpha]$ is the specific rotation
- α is the observed rotation
- l is the path length in decimeters
- c is the concentration in g/mL

UV-Vis Spectroscopy

A solution of the compound is prepared in a suitable transparent solvent. The absorbance of the solution is measured over a range of wavelengths using a UV-Vis spectrophotometer to determine the wavelength(s) of maximum absorbance (λ_{max}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

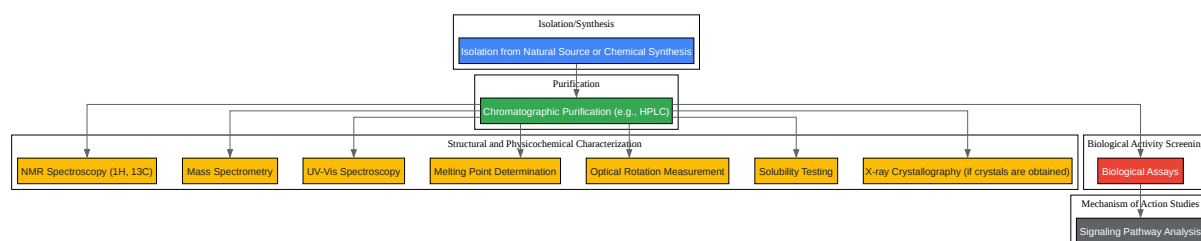
A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl_3). ^1H and ^{13}C NMR spectra are acquired on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Biological Activity and Signaling Pathways

The biological activity of **Cycloechinulin** has been noted, particularly its effect on the weight gain of corn earworms. However, the specific signaling pathways through which **Cycloechinulin** exerts its biological effects have not been elucidated in the currently available literature. Further research is required to understand its mechanism of action at the molecular level.

Visualization of Logical Relationships

To facilitate the understanding of the experimental workflow for the characterization of a novel compound like **Cycloechinulin**, the following diagram is provided.



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Caption: Experimental workflow for the characterization of **Cycloechinulin**.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of **Cycloechinulin**. While foundational data on its identity and solubility are established, significant gaps remain in the quantitative characterization of its physical properties, detailed spectroscopic data, and its mechanism of biological action. The provided experimental outlines and workflow diagram serve as a roadmap for future research to fully elucidate the properties and potential applications of this fungal metabolite.

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References

- 1. caymanchem.com [caymanchem.com]
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Phone: (601) 213-4426

Email: info@benchchem.com